molecular formula C9H12N4O2S B2578598 N-(pyrazolo[1,5-a]pyrimidin-6-yl)propane-1-sulfonamide CAS No. 2034449-87-9

N-(pyrazolo[1,5-a]pyrimidin-6-yl)propane-1-sulfonamide

Cat. No.: B2578598
CAS No.: 2034449-87-9
M. Wt: 240.28
InChI Key: ABCSVQWTXFUQCQ-UHFFFAOYSA-N
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Description

“N-(pyrazolo[1,5-a]pyrimidin-6-yl)propane-1-sulfonamide” is a compound that belongs to the family of pyrazolo[1,5-a]pyrimidines . Pyrazolopyrimidines are a series of isomeric heterocyclic chemical compounds with the molecular formula C6H5N3 . They form the central core of a variety of more complex chemical compounds including some pharmaceuticals and pesticides .


Synthesis Analysis

Pyrazolo[1,5-a]pyrimidines have been identified as strategic compounds for optical applications due to their simpler and greener synthetic methodology . The synthesis of these compounds involves strategically functionalized rings (i.e., amines, carbaldehydes, halides, etc.) and their use in forming various fused systems .


Molecular Structure Analysis

The molecular structure of pyrazolo[1,5-a]pyrimidines is characterized by a heteroaromatic five-membered ring with two adjacent nitrogen atoms in the annular structure . In the 3D model of a related compound bound to EGFR L858R/T790M, the N atoms of the pyrazole and pyrimidine were hydrogen bound with ASP-107 and LEU-25 residues respectively .


Chemical Reactions Analysis

The chemical reactions of pyrazolo[1,5-a]pyrimidines are influenced by the nature of their substituent groups . The other three positions in the ring permit structural variants starting from the appropriate precursors or using post-functionalization reactions once the pyrazole ring is formed .


Physical and Chemical Properties Analysis

Pyrazolo[1,5-a]pyrimidines have tunable photophysical properties . Electron-donating groups (EDGs) at position 7 on the fused ring improve both the absorption and emission behaviors . The properties and stability found in these compounds are comparable to commercial probes such as coumarin-153, prodan, and rhodamine 6G .

Scientific Research Applications

Antibacterial Applications

Research indicates that heterocyclic compounds containing a sulfonamido moiety, similar to N-(pyrazolo[1,5-a]pyrimidine-6-yl)propane-1-sulfonamide, have been synthesized and evaluated for their antibacterial activity. These compounds have shown promising results against various bacterial strains, highlighting their potential in developing new antibacterial agents (Azab, Youssef, & El-Bordany, 2013).

Chemical Properties and Synthesis

  • The conformational stabilities and intramolecular π–π interactions of pyrazolo[3,4-d]pyrimidine derivatives have been studied, offering insights into the structural and electronic properties of these compounds, which can be crucial for designing drugs with specific biological activities (Yadava, Singh, & Roychoudhury, 2011).
  • A novel synthesis route for heterocyclic sulfonamides, including pyrazole-4-sulfonamides, has been developed, demonstrating the versatility of sulfonamido compounds in synthesizing a wide range of heterocyclic structures with potential medicinal applications (Tucker, Chenard, & Young, 2015).

Catalytic Applications

Magnetically separable graphene oxide anchored with sulfonic acid has been employed as a highly efficient and recyclable catalyst for the synthesis of pyrazolo[3,4-b]pyridine derivatives. This highlights the utility of sulfonamido compounds in catalysis, particularly in environmentally friendly reactions under microwave irradiation (Zhang et al., 2016).

Antimicrobial Evaluation

Novel pyrazolopyrimidines incorporated with mono- and diphenylsulfonyl groups have been synthesized and evaluated for their antimicrobial properties. Some derivatives exhibited activity surpassing that of reference drugs, indicating the potential of sulfonamido compounds in antimicrobial drug development (Alsaedi, Farghaly, & Shaaban, 2019).

Future Directions

The high research value and broad application prospects of pyrazolo[1,5-a]pyrimidines make them one of the research hotspots of antitumor drugs in recent years . Future research may focus on preparing this functional scaffold and finding new and improved applications .

Biochemical Analysis

Biochemical Properties

The biochemical properties of N-(pyrazolo[1,5-a]pyrimidin-6-yl)propane-1-sulfonamide are largely influenced by the presence of electron-donating groups (EDGs) at position 7 on the fused ring, which improve both the absorption and emission behaviors

Cellular Effects

This compound has been found to inhibit the proliferation of cancer cells expressing high levels of DDR1 and strongly suppress cancer cell invasion, adhesion, and tumorigenicity . It also influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

The molecular mechanism of action of this compound is complex and involves multiple binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. For example, it has been found to inhibit membrane-bound pyrophosphatases (mPPases), enzymes located in the cell membrane of bacteria and archaea .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound exhibits excellent thermal stability , and its long-term effects on cellular function have been observed in in vitro or in vivo studies.

Properties

IUPAC Name

N-pyrazolo[1,5-a]pyrimidin-6-ylpropane-1-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N4O2S/c1-2-5-16(14,15)12-8-6-10-9-3-4-11-13(9)7-8/h3-4,6-7,12H,2,5H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABCSVQWTXFUQCQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCS(=O)(=O)NC1=CN2C(=CC=N2)N=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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